2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a spirocyclic lactam that exhibits unique chemical properties, making it a promising candidate for drug discovery, bioorganic chemistry, and material science.
Mechanism of Action
The mechanism of action of 2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, some studies have suggested that it may act as an inhibitor of specific enzymes or receptors that are involved in disease progression. Further research is required to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one exhibits various biochemical and physiological effects. For instance, it has been shown to inhibit the growth of cancer cells in vitro and reduce the formation of amyloid-beta plaques in Alzheimer's disease models. Moreover, this compound has been shown to have low toxicity, making it a promising candidate for further preclinical and clinical studies.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its unique chemical structure, which allows for the development of novel drugs and materials. Additionally, this compound has low toxicity, making it safe for use in various experiments. However, one of the limitations of using this compound is its relatively high cost, which may limit its widespread use in scientific research.
Future Directions
There are several future directions for research on 2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one. One of the most promising directions is the development of novel drugs that can target specific diseases such as cancer and Alzheimer's. Additionally, researchers can explore the use of this compound in material science, such as the development of new sensors and catalysts. Further research is required to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one is a promising compound that has gained significant attention in scientific research due to its unique chemical properties. Its potential applications in drug discovery, bioorganic chemistry, and material science make it a promising candidate for further research. However, more studies are required to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one involves a multistep process that requires expertise in organic chemistry. The most commonly used method involves the condensation of 2-(1-benzothien-2-ylmethyl)amine with 2-methoxyethyl isocyanate, followed by cyclization with a suitable acid catalyst. The yield of this method is typically high, and the purity of the compound can be achieved through various purification techniques such as column chromatography or recrystallization.
Scientific Research Applications
The unique chemical structure of 2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has made it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in drug discovery. Researchers have identified its potential as a lead compound for developing novel drugs that can target various diseases such as cancer, Alzheimer's, and Parkinson's.
properties
IUPAC Name |
2-(1-benzothiophen-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-24-12-11-22-9-4-7-20(19(22)23)8-10-21(15-20)14-17-13-16-5-2-3-6-18(16)25-17/h2-3,5-6,13H,4,7-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVRJKVJGTVFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1=O)CCN(C2)CC3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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